(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE
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Overview
Description
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a unique combination of isoindole and triazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the isoindole and triazinoindole precursors. These precursors are then coupled through a series of reactions, including esterification and thiolation, under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE: A similar compound with an ethyl group instead of a methyl group.
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPIONATE: A similar compound with a propionate group instead of an acetate group.
Uniqueness
The uniqueness of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S/c1-25-15-9-5-4-8-14(15)17-18(25)22-21(24-23-17)31-10-16(27)30-11-26-19(28)12-6-2-3-7-13(12)20(26)29/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPTLSJQCAPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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